molecular formula C10H10FNO4S B2700740 7-Fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine CAS No. 2411221-32-2

7-Fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine

Cat. No. B2700740
CAS RN: 2411221-32-2
M. Wt: 259.25
InChI Key: HDCDMSCTBNONJI-UHFFFAOYSA-N
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Description

Benzazepines are biologically important heterocyclic systems . They are known for their high bioactivity and have been studied for the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .


Synthesis Analysis

The synthesis of benzazepines has been a topic of interest for many researchers . Methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

Benzazepines have three types of isomeric structures depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .


Chemical Reactions Analysis

The chemistry of benzazepines has been summarized in several reviews . These reviews cover the synthesis of alkaloids containing a 3-benzazepine ring, as well as individual issues of the synthesis of azepine structures using [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .

Mechanism of Action

While specific information on the mechanism of action of “7-Fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine” is not available, benzazepines have been studied for their potential therapeutic effects in various neurological disorders .

Future Directions

The increasing number of neurodegenerative diseases linked to N-Methyl-D-aspartate receptor (NMDAR) presents new challenges to societies . Benzazepines, due to their high bioactivity, could be promising for future research in this area .

properties

IUPAC Name

7-fluorosulfonyloxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-2-1-7-3-4-12-10(13)6-8(7)5-9/h1-2,5H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDMSCTBNONJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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